Allosteric Mechanism vs. Active-Site Inhibition: IC50 Comparison Against HCV NS3/4a
4-Phenoxybenzylamine inhibits HCV NS3/4a via an allosteric mechanism, distinct from active-site inhibitors. Its IC₅₀ is approximately 500 µM for FL NS3/4a, which, while modest in absolute potency, serves as a benchmark for this novel binding mode [1]. In contrast, active-site protease inhibitors like telaprevir typically exhibit nanomolar IC₅₀ values in enzymatic assays (e.g., IC₅₀ = 354 nM for HCV NS3·4A) but operate through a different, competitive mechanism [2]. This differentiation is critical for research on alternative antiviral strategies, particularly against resistance mutants that evade active-site drugs.
| Evidence Dimension | Inhibitory Potency (IC₅₀) and Mechanism |
|---|---|
| Target Compound Data | IC₅₀ ~ 500 µM (Allosteric, stabilizes inactive conformation) |
| Comparator Or Baseline | Telaprevir (Active-site inhibitor): IC₅₀ = 0.354 µM (354 nM) in enzymatic assay |
| Quantified Difference | Target compound is ~1400-fold less potent but acts via a distinct allosteric mechanism, whereas comparator is a potent competitive inhibitor. |
| Conditions | In vitro enzymatic assay; Target on FL NS3/4a complex; Comparator on HCV NS3·4A protease. |
Why This Matters
Researchers targeting allosteric sites for overcoming drug resistance require a validated tool compound with a well-defined, albeit weak, allosteric IC₅₀, making 4-Phenoxybenzylamine essential for mechanistic studies.
- [1] TargetMol. 4-Phenoxybenzylamine (T5938) Datasheet. CAS: 107622-80-0. View Source
- [2] Lin C, et al. In vitro studies of cross-resistance mutations against two hepatitis C virus serine protease inhibitors, VX-950 and BILN 2061. J Biol Chem. 2004;279(17):17508-17514. View Source
